Gepotidacin Phase III Superiority vs. Nitrofurantoin in Uncomplicated UTI (EAGLE-3 Trial)
In the pivotal EAGLE-3 Phase III trial, gepotidacin demonstrated statistically significant superiority over nitrofurantoin, an existing first-line uUTI treatment, on the primary endpoint of combined clinical and microbiological therapeutic success at the test-of-cure visit (10-13 days post-treatment initiation) [1]. This trial, along with EAGLE-2, was halted early for efficacy following an Independent Data Monitoring Committee recommendation [1].
| Evidence Dimension | Combined clinical resolution and microbiological eradication (therapeutic success rate) |
|---|---|
| Target Compound Data | 58.5% (oral gepotidacin) |
| Comparator Or Baseline | 43.6% (oral nitrofurantoin) |
| Quantified Difference | Absolute difference of 14.9 percentage points (met pre-defined superiority boundary) |
| Conditions | Phase III randomized, controlled, double-blind, double-dummy non-inferiority trial (EAGLE-3; NCT04187144) in female patients ≥12 years with uUTI and nitrofurantoin-susceptible uropathogen |
Why This Matters
Demonstrates statistically significant superior efficacy over a standard-of-care comparator, supporting formulary positioning as a preferred oral option.
- [1] Wagenlehner F, Perry CR, Hooton TM, et al. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials. Lancet. 2024;403(10428):741-751. View Source
